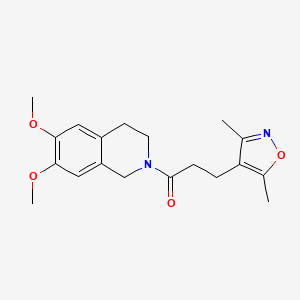

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

説明

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a propan-1-one chain to a 3,5-dimethylisoxazol-4-yl moiety. This structure combines a dihydroisoquinoline scaffold—known for its pharmacological relevance in neuroactive and cardiovascular agents—with an isoxazole heterocycle, which often enhances metabolic stability and target binding affinity. The compound’s design leverages substituent effects to optimize pharmacokinetic and pharmacodynamic properties, distinguishing it from related derivatives .

特性

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-12-16(13(2)25-20-12)5-6-19(22)21-8-7-14-9-17(23-3)18(24-4)10-15(14)11-21/h9-10H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZRZPOKEUICFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 316.35 g/mol. Its structural components include:

- A dihydroisoquinoline moiety with methoxy substitutions.

- An isoxazole ring contributing to its biological activity.

Research indicates that this compound may exhibit orexin receptor antagonism , which is linked to the regulation of sleep and energy homeostasis. Orexin receptors are crucial in modulating wakefulness and appetite, making this compound a candidate for addressing sleep disorders and metabolic diseases.

In Vitro Studies

In vitro assays have demonstrated that derivatives of the dihydroisoquinoline structure can inhibit the activity of HIV-1 reverse transcriptase (RT). For instance, several synthesized analogues showed significant inhibition rates, with some compounds achieving over 50% inhibition at concentrations of 100 μM . The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring significantly influenced potency against HIV-1 RT.

| Compound | Inhibition (%) at 100 μM |

|---|---|

| 5a | 34.32 |

| 5d | 52.46 |

| 5f | 56.23 |

| 8h | 74.82 |

| 8l | 72.58 |

Case Studies

A notable study synthesized a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues , which were evaluated for their anti-HIV activity. Among these, compounds with para-substituted electron-donating groups exhibited enhanced inhibitory effects against HIV-1 RT .

Furthermore, compounds structurally similar to the target compound have been investigated for their orexin receptor interactions. These studies utilized radiolabeled ligand binding assays to confirm selective binding to orexin receptors, particularly the orexin 2 subtype.

Potential Therapeutic Applications

The unique structural features of this compound suggest potential applications in:

- Sleep Disorders: As an orexin receptor antagonist, it may help treat insomnia or other sleep-related issues.

- Antiviral Therapy: Its efficacy against HIV-1 RT positions it as a candidate for further development in antiviral therapies.

類似化合物との比較

Key Observations:

- Heterocyclic Influence : The 3,5-dimethylisoxazole moiety introduces metabolic stability and selective binding via its electron-deficient aromatic system, contrasting with carboxamide (6f) or sulfonyl (6e) groups in analogues .

- Core Modifications: T634-0825 () incorporates a benzoxazepine ring, expanding the pharmacophore but increasing molecular weight, which may affect bioavailability compared to the simpler dihydroisoquinoline core .

Pharmacological Implications

- Target Selectivity : The isoxazole group’s electron-withdrawing nature may enhance interactions with enzymes or receptors requiring polarized binding pockets, a feature absent in analogues like 6g or 6h .

- Solubility vs. Lipophilicity: The methoxy groups in the dihydroisoquinoline core improve aqueous solubility, while the dimethylisoxazole balances lipophilicity, offering advantages over T634-0825’s methoxypropan-1-one group, which may overly favor hydrophilicity .

- Metabolic Stability : The isoxazole ring resists oxidative degradation better than ester (6d) or amide (6f) substituents, suggesting a longer half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。